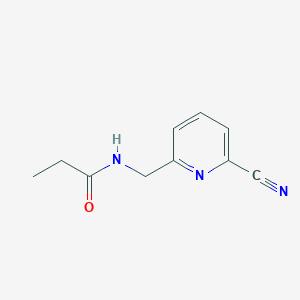
N-((6-cyanopyridin-2-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-cyanopyridin-2-yl)methyl)propionamide, also known as CPMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPMP is a small molecule that belongs to the class of amides and is widely used as a reagent in various chemical reactions.
Mechanism of Action
N-((6-cyanopyridin-2-yl)methyl)propionamide acts as a nucleophile in various chemical reactions, including amidation and acylation reactions. This compound is also capable of forming covalent bonds with proteins and other biomolecules, making it a useful tool for studying protein-ligand interactions and enzyme activity. This compound is highly reactive and can modify multiple amino acid residues within a protein, leading to changes in protein structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-((6-cyanopyridin-2-yl)methyl)propionamide has several advantages for use in lab experiments. This compound is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. This compound is also highly reactive, making it a useful tool for studying protein-ligand interactions and enzyme activity. However, this compound has some limitations, including its high reactivity, which can lead to non-specific interactions with biomolecules. This compound is also unstable in aqueous solutions, requiring careful control of reaction conditions and storage.
Future Directions
There are several future directions for the use of N-((6-cyanopyridin-2-yl)methyl)propionamide in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Another potential application is in the development of new chemical probes for studying protein-ligand interactions and enzyme activity. This compound is highly reactive and can modify multiple amino acid residues within a protein, making it a useful tool for studying protein structure and function. Finally, this compound could be used as a building block in the synthesis of complex molecules, including bioactive compounds and natural products. Overall, this compound has significant potential for use in scientific research and drug discovery.
Synthesis Methods
N-((6-cyanopyridin-2-yl)methyl)propionamide is synthesized by reacting 6-cyanopyridine-2-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then treated with an amine such as methylamine to yield this compound. The overall synthesis is a multistep process that requires careful control of reaction conditions and purification steps to obtain this compound in high purity.
Scientific Research Applications
N-((6-cyanopyridin-2-yl)methyl)propionamide has a wide range of applications in scientific research, including drug discovery, chemical biology, and medicinal chemistry. This compound is used as a reagent in various chemical reactions, including amidation, acylation, and coupling reactions. This compound is also used as a building block in the synthesis of complex molecules, including bioactive compounds and natural products.
properties
CAS RN |
135450-34-9 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[(6-cyanopyridin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C10H11N3O/c1-2-10(14)12-7-9-5-3-4-8(6-11)13-9/h3-5H,2,7H2,1H3,(H,12,14) |
InChI Key |
FIKTVAHTIUHTHB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=NC(=CC=C1)C#N |
Canonical SMILES |
CCC(=O)NCC1=NC(=CC=C1)C#N |
synonyms |
Propanamide, N-[(6-cyano-2-pyridinyl)methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



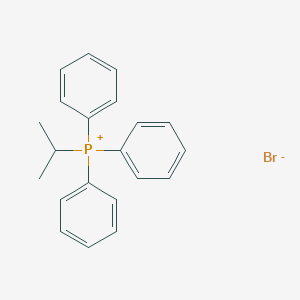

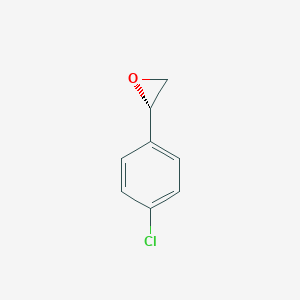
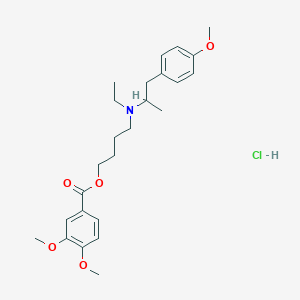



![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)

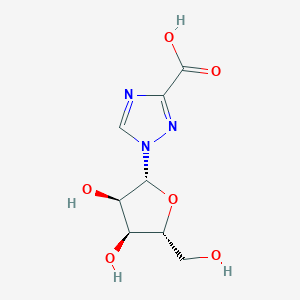
![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)

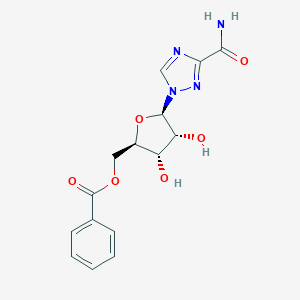
![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)